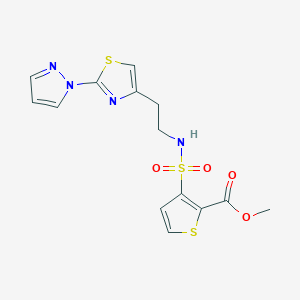

methyl 3-(N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)sulfamoyl)thiophene-2-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound is a complex organic molecule that contains several functional groups including a pyrazole ring, a thiazole ring, a sulfamoyl group, and a thiophene ring . Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two adjacent nitrogen atoms . Thiazoles are aromatic compounds that contain a five-membered ring made up of three carbon atoms and two heteroatoms, one of which is a sulfur atom and the other a nitrogen atom . Sulfamoyl groups are functional groups containing a sulfur atom bonded to two oxygen atoms and one nitrogen atom . Thiophenes are aromatic compounds that contain a five-membered ring made up of four carbon atoms and a sulfur atom .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Unfortunately, without specific information on this compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The pyrazole and thiazole rings would contribute to the compound’s aromaticity, while the sulfamoyl group would likely impart polarity to the molecule .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the sulfamoyl group could enhance the compound’s water solubility, while the aromatic rings could contribute to its stability .Aplicaciones Científicas De Investigación

- Synthesis : The compound is synthesized by reacting an aryl-substituted pyrazole with potassium tetrachloroplatinate, followed by the reaction with a pyrazole-containing 1,3-diketonate ligand .

- Fluorescence : The obtained complex displays green fluorescence with a maximum emission at 514 nm .

- Cyclometalated Pt (II) Complexes : Pt (II) complexes with organic ligands can form cyclometalated structures, which are efficient for OLEDs .

- Ligand Influence : The photophysical and photochemical properties of Pt (II) complexes depend on the type of coordinating ligands. Bidentate ligands, such as aryl-substituted N-heterocyclic compounds and 1,3-dicarbonyl compounds, play a crucial role .

Antileishmanial and Antimalarial Activities

Pyrazole-bearing compounds have shown diverse pharmacological effects, including potent antileishmanial and antimalarial activities. While specific studies on this compound are not directly available, the broader class of pyrazoles has demonstrated promising results in these areas .

G Protein-Gated Inwardly-Rectifying Potassium (GIRK) Channel Modulation

A related series of N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide ethers were characterized as GIRK channel activators . Although this specific compound was not studied, it highlights the potential for pyrazole derivatives in modulating ion channels.

Mecanismo De Acción

Target of Action

Compounds with similar structures, such as pyrazoline derivatives, have been found to interact with enzymes like acetylcholinesterase (ache) in the cholinergic nervous system of both vertebrates and invertebrates . AchE is a principal enzyme that hydrolyzes acetylcholine, a neurotransmitter, and its reduced activity can affect normal nerve pulse transmission, leading to behavioral changes and movement impairment .

Mode of Action

Similar compounds have been found to interact with their targets through hydrogen bonding . This interaction can lead to changes in the target’s function, potentially inhibiting or enhancing its activity.

Biochemical Pathways

Overexpression of ROS and lipid peroxidation can lead to cellular damage and have been linked to disease development .

Result of Action

Related compounds have been found to cause changes in enzyme activity, which can lead to various downstream effects, including behavioral changes and movement impairment .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

methyl 3-[2-(2-pyrazol-1-yl-1,3-thiazol-4-yl)ethylsulfamoyl]thiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N4O4S3/c1-22-13(19)12-11(4-8-23-12)25(20,21)16-6-3-10-9-24-14(17-10)18-7-2-5-15-18/h2,4-5,7-9,16H,3,6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNZGCTGNUHGYHY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CS1)S(=O)(=O)NCCC2=CSC(=N2)N3C=CC=N3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N4O4S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(2-Chloro-6-fluorophenyl)methyl]-6-(3,4,5-trimethoxyphenyl)pyridazin-3-one](/img/structure/B2435882.png)

![2-(2,5-dioxopyrrolidin-1-yl)-N-(6-ethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2435885.png)

![N-[(4-chlorophenyl)methyl]-6-(2,4-dioxo-1H-quinazolin-3-yl)hexanamide](/img/structure/B2435893.png)

![(2E)-2-cyano-3-[4-(prop-2-en-1-yloxy)phenyl]-N-(pyridin-2-yl)prop-2-enamide](/img/structure/B2435894.png)

![2-((4-nitrobenzyl)thio)-3-(p-tolyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2435895.png)

![N-[4-chloro-3-(trifluoromethyl)phenyl]quinoline-8-sulfonamide](/img/structure/B2435900.png)

![4-(N-butyl-N-ethylsulfamoyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B2435901.png)